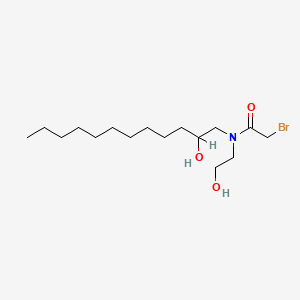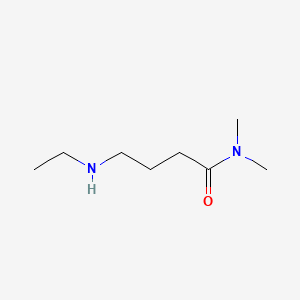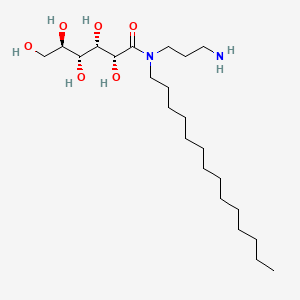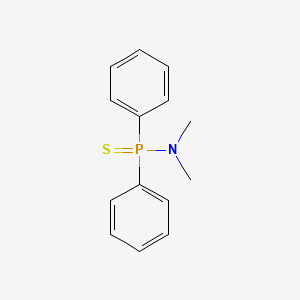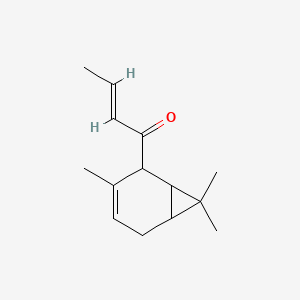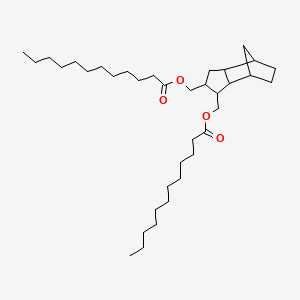
(Octahydro-4,7-methano-1H-indenediyl)bis(methylene) dilaurate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Octahydro-4,7-methano-1H-indenediyl)bis(methylene) dilaurate is a chemical compound with the molecular formula C36H64O4 and a molecular weight of 560.9 g/mol . It is known for its unique structure, which includes a tricyclic core and two laurate ester groups. This compound is used in various scientific and industrial applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Octahydro-4,7-methano-1H-indenediyl)bis(methylene) dilaurate involves multiple steps, starting with the preparation of the tricyclic core. This core is typically synthesized through a series of cyclization reactions, followed by esterification with lauric acid to form the final product . The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization and esterification processes.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistency and efficiency in the production process .
Analyse Chemischer Reaktionen
Types of Reactions
(Octahydro-4,7-methano-1H-indenediyl)bis(methylene) dilaurate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, amines
Electrophiles: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
(Octahydro-4,7-methano-1H-indenediyl)bis(methylene) dilaurate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (Octahydro-4,7-methano-1H-indenediyl)bis(methylene) dilaurate involves its interaction with specific molecular targets and pathways. The compound’s tricyclic core and ester groups allow it to interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, depending on the specific target and pathway involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (Octahydro-4,7-methano-1H-indenediyl)bis(methylene) diacetate
- (Octahydro-4,7-methano-1H-indenediyl)bis(methylene) dibutyrate
Uniqueness
(Octahydro-4,7-methano-1H-indenediyl)bis(methylene) dilaurate is unique due to its longer laurate ester chains, which confer distinct physical and chemical properties. These properties include higher hydrophobicity and different reactivity compared to its shorter-chain analogs.
Eigenschaften
CAS-Nummer |
94277-26-6 |
|---|---|
Molekularformel |
C36H64O4 |
Molekulargewicht |
560.9 g/mol |
IUPAC-Name |
[3-(dodecanoyloxymethyl)-4-tricyclo[5.2.1.02,6]decanyl]methyl dodecanoate |
InChI |
InChI=1S/C36H64O4/c1-3-5-7-9-11-13-15-17-19-21-34(37)39-27-31-26-32-29-23-24-30(25-29)36(32)33(31)28-40-35(38)22-20-18-16-14-12-10-8-6-4-2/h29-33,36H,3-28H2,1-2H3 |
InChI-Schlüssel |
XLGZVOVFRJPMCJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCC(=O)OCC1CC2C3CCC(C3)C2C1COC(=O)CCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


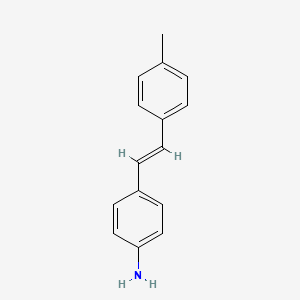

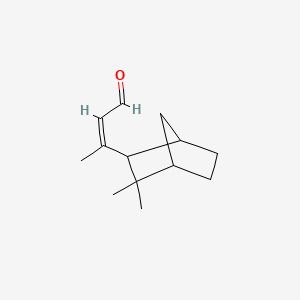
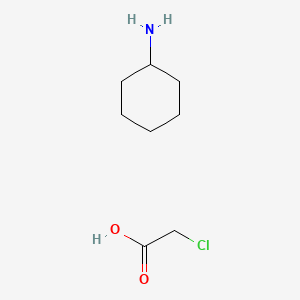
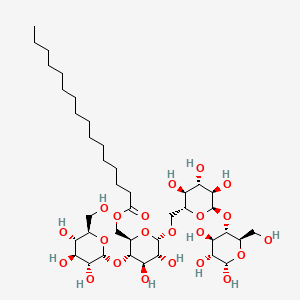

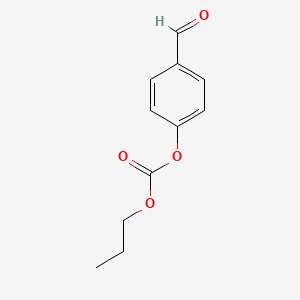
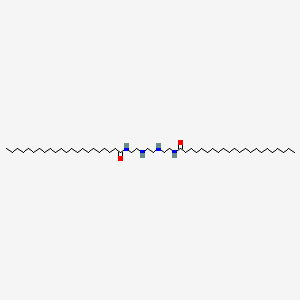
![[Acetyl(4-fluorophenyl)]acetic acid](/img/structure/B12667444.png)
